molecular formula C13H17N3O B2376122 [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol CAS No. 1770227-34-3

[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol

Cat. No.: B2376122
CAS No.: 1770227-34-3
M. Wt: 231.299
InChI Key: YJYBBDFUSUYLSY-UHFFFAOYSA-N
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Description

[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclobutyl group attached to a benzimidazole ring, which is further substituted with an amino and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Cyclobutyl Group Attachment: The cyclobutyl group can be introduced via cyclization reactions involving suitable precursors and catalysts.

    Methanol Addition: The final step involves the addition of a methanol group to the cyclobutyl ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the cyclobutyl group, resulting in various reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole ring and the cyclobutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to interact with biological targets and its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and biological activity make it a promising lead compound for the development of new pharmaceuticals. It is studied for its efficacy, safety, and mechanism of action in various disease models.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science, catalysis, and material science.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, benzimidazole, shares the core structure but lacks the additional substituents found in [1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol.

    2-Methylbenzimidazole: This compound features a methyl group on the benzimidazole ring but lacks the amino and cyclobutyl groups.

    5-Aminobenzimidazole: This compound has an amino group on the benzimidazole ring but lacks the methyl and cyclobutyl groups.

Uniqueness

What sets this compound apart is its unique combination of substituents. The presence of both amino and methyl groups, along with the cyclobutyl ring, imparts distinct chemical and biological properties to the compound. This makes it a valuable molecule for research and development in various scientific fields.

Properties

IUPAC Name

[1-(5-amino-2-methylbenzimidazol-1-yl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-15-11-7-10(14)3-4-12(11)16(9)13(8-17)5-2-6-13/h3-4,7,17H,2,5-6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYBBDFUSUYLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3(CCC3)CO)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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